molecular formula C12H11ClN2O2 B1363377 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid CAS No. 401827-60-9

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B1363377
CAS No.: 401827-60-9
M. Wt: 250.68 g/mol
InChI Key: AZKBUZDJCBEAKJ-UHFFFAOYSA-N
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Description

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C12H11ClN2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and a pyrazole ring

Scientific Research Applications

2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid has several applications in scientific research:

  • Chemistry:
    • Used as a building block in the synthesis of more complex organic molecules.
    • Employed in the study of reaction mechanisms and kinetics.
  • Biology:
    • Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
  • Medicine:
    • Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
  • Industry:
    • Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety data sheet for a similar compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation (H315) and serious eye irritation (H319). Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 3,5-dimethylpyrazole. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.

  • Step 1: Formation of 3,5-dimethylpyrazole:
    • React acetylacetone with hydrazine hydrate to form 3,5-dimethylpyrazole.
    • Reaction conditions: Reflux in ethanol for several hours.
  • Step 2: Coupling Reaction:
    • React 2-chlorobenzoic acid with 3,5-dimethylpyrazole in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
    • Reaction conditions: Stirring at room temperature for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:
    • The chlorine atom in the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
    • Common reagents: Sodium methoxide, potassium tert-butoxide.
  • Oxidation Reactions:
    • The pyrazole ring can be oxidized to form corresponding pyrazole oxides.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
  • Reduction Reactions:
    • The carboxylic acid group can be reduced to form the corresponding alcohol.
    • Common reagents: Lithium aluminum hydride, borane-THF complex.
Major Products Formed:
  • Substituted benzoic acids
  • Pyrazole oxides
  • Benzyl alcohol derivatives

Mechanism of Action

The mechanism of action of 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The chlorine atom and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds:

  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-3-yl)benzoic acid
  • 2-chloro-5-(3,5-dimethyl-1H-pyrazol-5-yl)benzoic acid

Uniqueness: 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid is unique due to the specific position of the pyrazole ring on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The presence of the chlorine atom also adds to its distinct properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-chloro-5-(3,5-dimethylpyrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-7-5-8(2)15(14-7)9-3-4-11(13)10(6-9)12(16)17/h3-6H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKBUZDJCBEAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=C(C=C2)Cl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00355582
Record name 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24803828
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

401827-60-9
Record name 2-chloro-5-(3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00355582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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